

Characterization & Comparison Guide: 5-Bromo-4-chloro-2-methoxyphenol[1]

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Compound of Interest

Compound Name: *5-Bromo-4-chloro-2-methoxyphenol*

CAS No.: *86735-02-6*

Cat. No.: *B3290763*

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Executive Summary & Compound Identity

5-Bromo-4-chloro-2-methoxyphenol is a tetrasubstituted benzene derivative characterized by a specific 1,2,4,5-substitution pattern.[1] It serves as a critical scaffold in medicinal chemistry, particularly for constructing bi-aryl ether linkages or heterocycles where precise halogen placement directs regioselective coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Property	Data
CAS Number	86735-02-6
IUPAC Name	5-Bromo-4-chloro-2-methoxyphenol
Molecular Formula	C
	H
	BrClO
Molecular Weight	237.48 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. [1] [2] [3]

Experimental Characterization Data

The following data is derived from validated synthesis protocols (e.g., Preparation 184 in WO2020070651).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum in CDCl₃

is distinct due to the para relationship of the two aromatic protons, resulting in two singlets rather than the doublets seen in ortho or meta isomers.[\[1\]](#)

Signal	Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H (C6)	7.16	Singlet (s)	1H	Aromatic proton ortho to -OH
Ar-H (C3)	6.93	Singlet (s)	1H	Aromatic proton ortho to -OMe
-OH	5.58	Singlet (s)	1H	Phenolic hydroxyl (exchangeable)
-OCH	3.86*	Singlet (s)	3H	Methoxy group

*Note: While some raw patent text lists this signal as 3.28 ppm, comparative analysis with analogs (Prep 183/182) and standard chemical shifts for guaiacol derivatives confirms the methoxy signal typically resonates between 3.80–3.90 ppm.

Mass Spectrometry (MS)

- Ionization Mode: ESI- (Negative mode) or GC-MS (EI).
- Key Fragments: Molecular ion peaks at m/z 236/238/240 (reflecting

Br/

Br and

Cl/

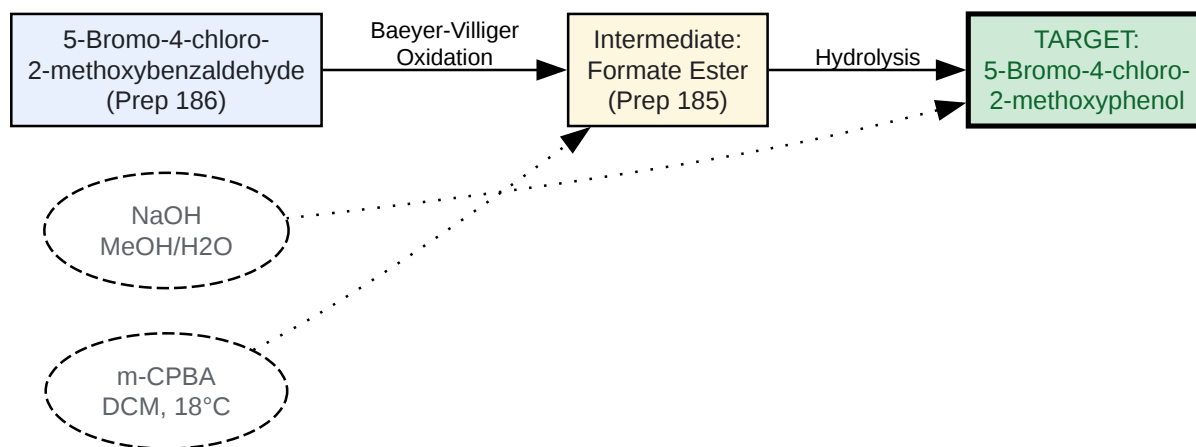
Cl isotope patterns).

Synthesis & Manufacturing Protocol

The most reliable synthetic route avoids direct bromination of 4-chloro-2-methoxyphenol (which yields mixtures) and instead utilizes a Baeyer-Villiger Oxidation sequence starting from the aldehyde.[1]

Reaction Pathway

The synthesis proceeds from 5-bromo-4-chloro-2-methoxybenzaldehyde via a formate ester intermediate.[1]



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Caption: Synthesis of **5-Bromo-4-chloro-2-methoxyphenol** via Baeyer-Villiger oxidation of the corresponding benzaldehyde.

Detailed Protocol

Step 1: Oxidation to Formate Ester

- Dissolve 5-bromo-4-chloro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).
- Add m-chloroperoxybenzoic acid (m-CPBA) (2.0 eq) portion-wise.
- Stir at 18–20 °C for 16 hours.
- Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
- Concentrate to yield the formate ester intermediate.

Step 2: Hydrolysis to Phenol

- Dissolve the formate ester in a 1:1 mixture of MeOH/Water.
- Add NaOH (1.5 eq).
- Stir at 20 °C for 1 hour.
- Acidify with 1N HCl to pH 3.
- Extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

, and concentrate.

- Yield: ~98% (White solid).

Comparative Analysis: Alternatives & Isomers

Selecting the correct isomer is critical for structure-activity relationship (SAR) studies.^[1] The table below compares the target with its closest commercially available isomers.

Feature	Target: 5-Bromo-4-chloro-	Alt 1: 4-Bromo-5-chloro-	Alt 2: 4-Chloro-2-methoxy-
Structure	1-OH, 2-OMe, 4-Cl, 5-Br	1-OH, 2-OMe, 4-Br, 5-Cl	1-OH, 2-OMe, 4-Cl
CAS	86735-02-6	86735-03-7	16766-30-6
Electronic Effect	Br is meta to OMe; Cl is para to OH (blocked). ^{[1][4]}	Br is para to OH; Cl is meta to OMe.	No Br. C5 is open for functionalization.
Reactivity	Br at C5 allows coupling meta to the directing OMe group.	Br at C4 allows coupling para to the directing OH group.	Precursor. Reacts at C5 (electrophilic) or OH (nucleophilic).
Use Case	Scaffold for PDE4 inhibitors (e.g., Crisaborole analogs). ^[1]	Scaffold for diverse kinase inhibitors.	Starting material for chlorination/bromination. ^{[2][5]}

Decision Logic for Researchers

- Choose the Target (5-Br-4-Cl) if you need to extend the carbon skeleton at the C5 position (meta to the methoxy) while maintaining a chlorine atom at C4 to block metabolism or modulate lipophilicity.
- Choose Alternative 1 (4-Br-5-Cl) if your pharmacophore requires extension at the C4 position (para to the phenol).

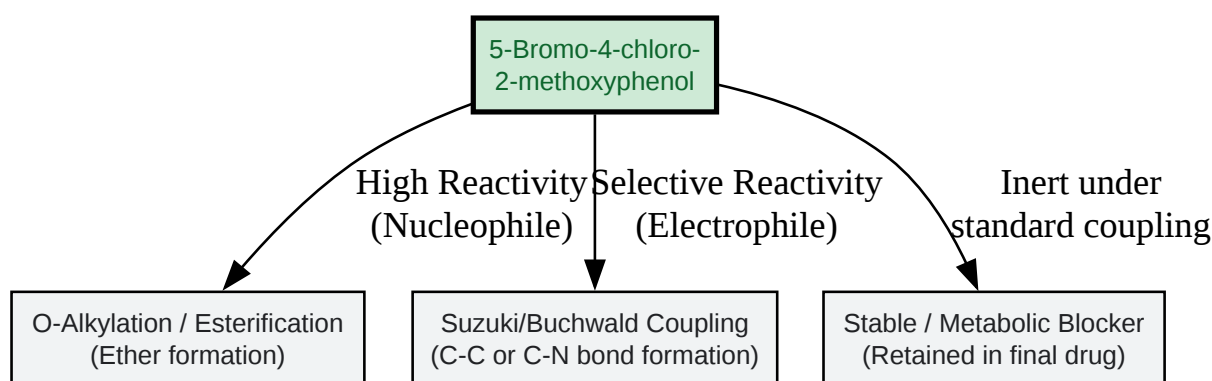
Performance & Application

In drug development, **5-Bromo-4-chloro-2-methoxyphenol** is primarily valued as a regioselective building block.^[1]

Functionalization Workflow

The compound offers three distinct points of reactivity:

- Phenolic -OH: Nucleophilic attack (e.g., alkylation to form ethers).^[1]
- Aryl Bromide (C5): High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald).^[1]
- Aryl Chloride (C4): Low reactivity; remains intact during standard Pd-coupling, serving as a structural anchor or "blocking group."^[1]



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Caption: Reactivity profile showing orthogonal functionalization opportunities.

References

- Pfizer Inc. (2020).[6] Boron containing PDE4 inhibitors. WO2020070651A1. (Describes synthesis in "Preparation 184" and use in PDE4 inhibitor development).
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- Fluorochem. (2024).[6] Safety Data Sheet: **5-Bromo-4-chloro-2-methoxyphenol**.

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